

Hexafluorocyclotriphosphazene: A Technical Guide to Chemical Stability and Reactivity

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Compound of Interest

Compound Name: *Hexafluorocyclotriphosphazene*

Cat. No.: *B096674*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorocyclotriphosphazene, with the chemical formula $(NPF_2)_3$, is a fascinating inorganic heterocyclic compound. It consists of a six-membered ring of alternating phosphorus and nitrogen atoms, with two fluorine atoms attached to each phosphorus atom. This unique structure imparts a high degree of thermal stability and chemical inertness, making it a valuable building block in various advanced applications.^{[1][2]} From high-performance flame retardants and polymer chemistry to its emerging role in lithium-ion batteries and drug delivery systems, understanding the nuances of its stability and reactivity is paramount for innovation.^{[1][3][4]} This guide provides an in-depth technical overview of the core chemical properties of **hexafluorocyclotriphosphazene**, tailored for professionals in research and development.

Physicochemical Properties

Hexafluorocyclotriphosphazene is a colorless to white crystalline solid at room temperature. ^[1] Its fundamental physical and chemical properties are summarized in the table below, providing a baseline for its handling and application.

Property	Value	Source
Molecular Formula	$F_6N_3P_3$	[2] [3]
Molecular Weight	248.93 g/mol	[2] [3]
Appearance	Colorless to white crystalline solid/slush	[1] [3]
Melting Point	25–32 °C	[1] [2] [3]
Boiling Point	50.9–51 °C	[1] [2] [5]
Density	2.237 g/cm³ (at 20 °C)	[1] [2]
Solubility	Soluble in organic solvents like toluene; almost insoluble in water.	[1] [2]
Storage Conditions	Refrigerated (0–10 °C), under inert gas, moisture and heat sensitive.	[1] [5] [6]

Chemical Stability

The stability of the phosphazene ring, particularly the fluorinated version, is one of its most defining characteristics. This stability can be categorized into thermal, hydrolytic, and electrochemical domains.

Thermal Stability

Hexafluorocyclotriphosphazene exhibits remarkable thermal stability, a property attributed to the high bond energy of the P-F and P-N bonds within its highly symmetrical structure.[\[1\]](#)[\[2\]](#) This resistance to thermal degradation makes it an excellent candidate for:

- Flame Retardants: When incorporated into materials, it inhibits combustion chain reactions. The synergistic flame-retardant effect of phosphorus, nitrogen, and fluorine allows for lower loading levels compared to traditional halogenated flame retardants, with the added benefit of reduced smoke and non-corrosive gas emissions upon burning.[\[1\]](#)[\[4\]](#)

- **High-Temperature Materials:** It serves as a precursor for advanced polymers and materials that need to withstand extreme heat without degrading, finding use in aerospace and automotive industries.[2][3]
- **Lithium-Ion Batteries:** As an electrolyte additive, its thermal stability helps to mitigate the risk of thermal runaway, a critical safety concern in battery technology.[1][7]

Hydrolytic Stability

The compound is noted to be almost insoluble in water and is sensitive to moisture, suggesting that while it resists hydrolysis to a significant degree, it is not entirely inert.[1][5] Its hydrolytic stability is considerably higher than its chlorinated analog, hexachlorocyclotriphosphazene. However, in applications like lithium-ion battery electrolytes, even trace amounts of water can lead to the slow hydrolysis of related compounds like LiPF₆, forming species such as HF.[8][9] While direct quantitative data on the hydrolysis kinetics of **hexafluorocyclotriphosphazene** is sparse in the provided literature, its general insolubility in water contributes to its stability in aqueous environments under neutral conditions.

Electrochemical Stability

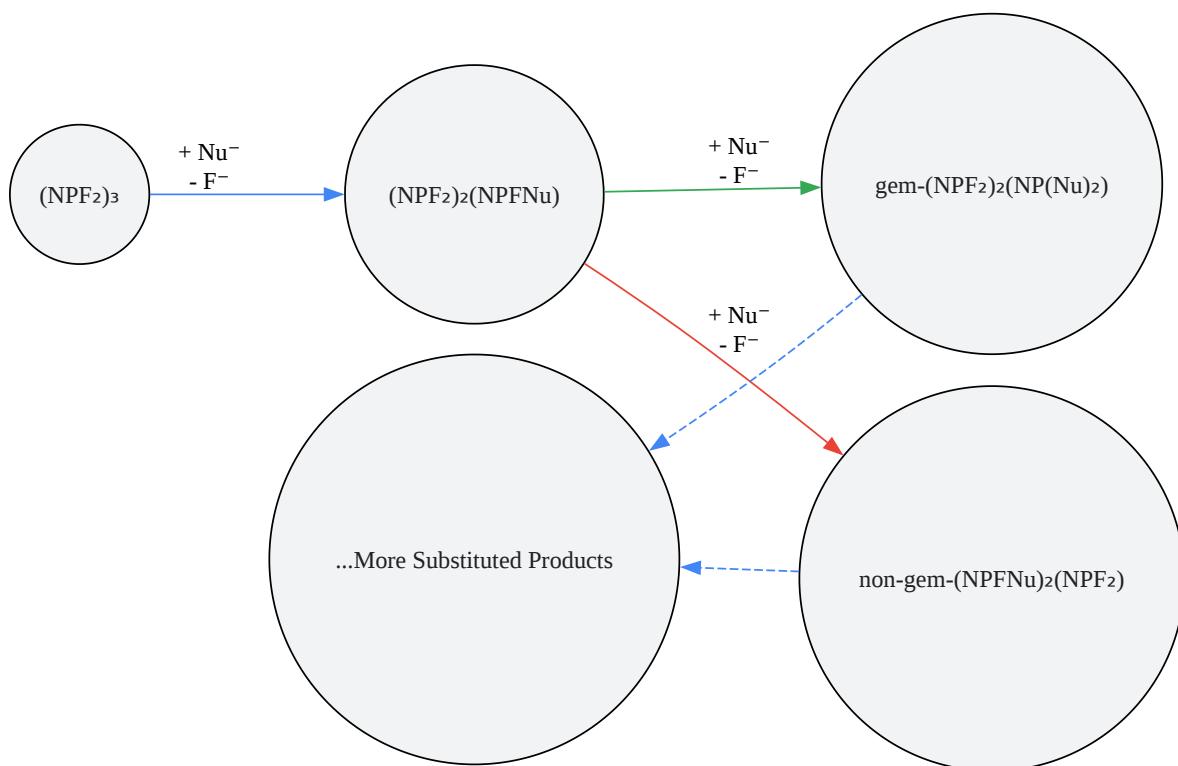
In the context of lithium-ion batteries, **hexafluorocyclotriphosphazene** functions as a valuable electrolyte additive. Its role extends beyond just enhancing safety. It helps in the formation of a stable Solid Electrolyte Interphase (SEI) layer on the electrode surfaces.[1][7] A stable SEI layer is crucial for preventing unwanted side reactions between the electrolyte and the electrode, thereby improving high-temperature cycling performance and extending the battery's lifespan.[1] The presence of fluorine is also noted to improve the overall electrochemical performance and cycling stability of the battery.[4]

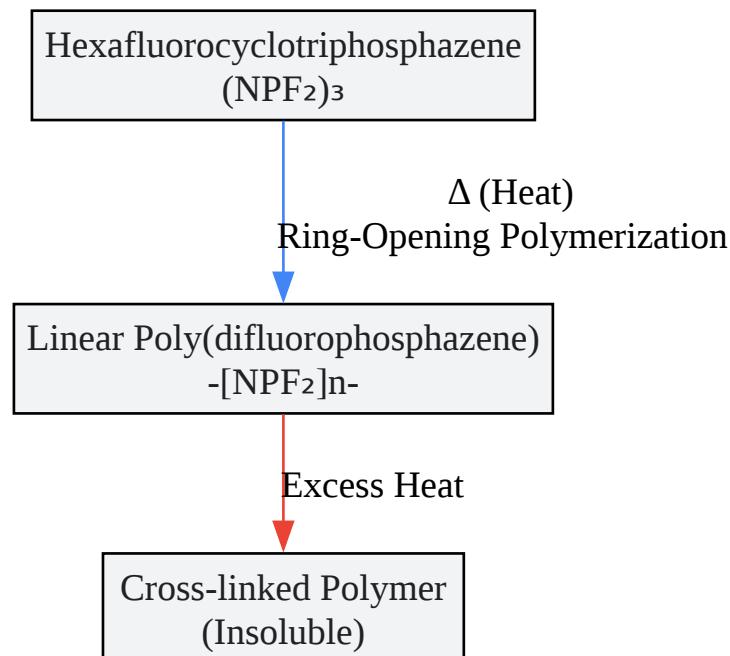
Chemical Reactivity

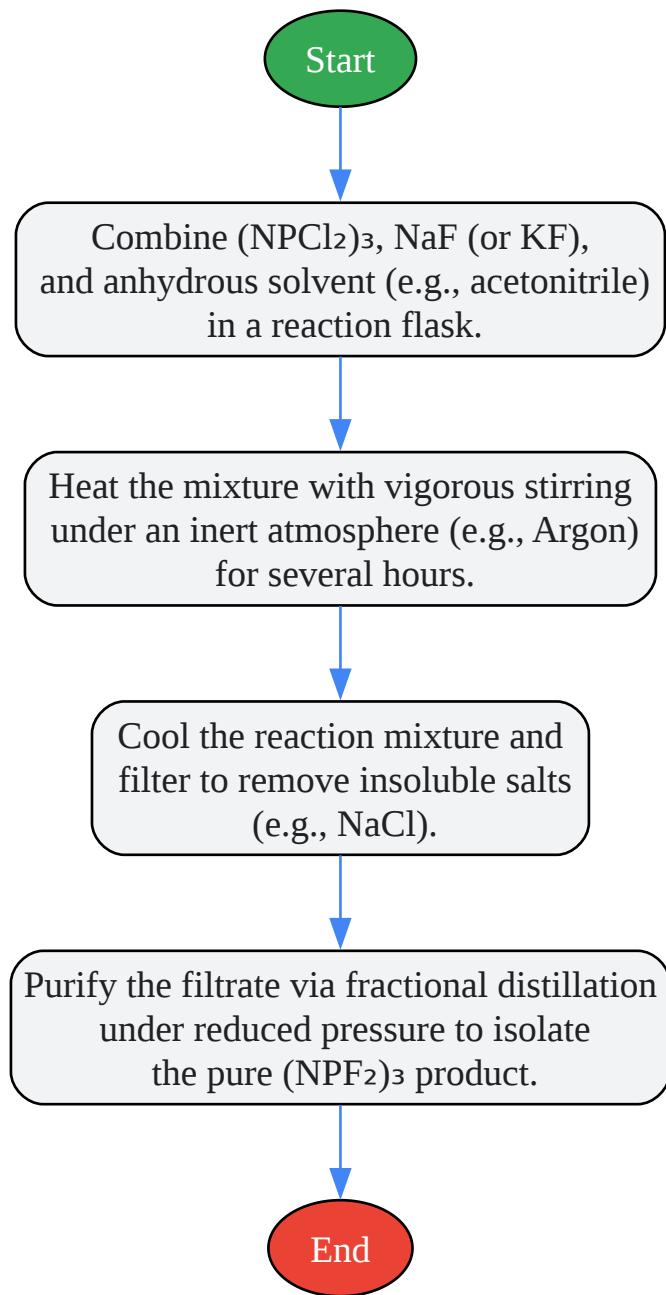
Despite its general stability, the P-F bonds in **hexafluorocyclotriphosphazene** are susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic platform, allowing for the precise substitution of fluorine atoms with a wide array of functional groups. This contrasts with its chlorinated counterpart, which often yields less pure products in reactions with organometallic reagents.[10]

Nucleophilic Substitution Reactions

The primary mode of reaction for **hexafluorocyclotriphosphazene** is nucleophilic substitution, where one or more fluorine atoms are replaced by a nucleophile (Nu^-).





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